molecular formula C15H30S B14421560 Dodecane, 1-(2-propenylthio)- CAS No. 82412-30-4

Dodecane, 1-(2-propenylthio)-

Cat. No.: B14421560
CAS No.: 82412-30-4
M. Wt: 242.5 g/mol
InChI Key: YLIZPMPZVAMTNL-UHFFFAOYSA-N
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Description

Dodecane, 1-(2-propenylthio)- is an organic compound that belongs to the family of alkyl thiols. This compound is characterized by a dodecane backbone with a 2-propenylthio group attached to it. The presence of the thiol group imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1-(2-propenylthio)- typically involves the addition of hydrogen sulfide (H₂S) to 1-dodecene in the presence of a suitable catalyst. Metal catalysts such as nickel or palladium are often used to facilitate the hydrogenation of the alkene to form the thiol group . Another method includes the reduction of dodecyl sulfate with hydrogen sulfide, which also yields the desired product .

Industrial Production Methods

Industrial production of Dodecane, 1-(2-propenylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high purity and yield. The use of continuous flow reactors and advanced catalytic systems ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Dodecane, 1-(2-propenylthio)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group back to its original state if it has been oxidized.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Regeneration of the thiol group.

    Substitution: Various alkylated thiols and other derivatives.

Scientific Research Applications

Dodecane, 1-(2-propenylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecane, 1-(2-propenylthio)- involves its interaction with molecular targets through the thiol group. The thiol group can form strong bonds with metals and other electrophiles, which is exploited in various chemical processes. In biological systems, the thiol group can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecane, 1-(2-propenylthio)- is unique due to the presence of both the dodecane backbone and the 2-propenylthio group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.

Properties

CAS No.

82412-30-4

Molecular Formula

C15H30S

Molecular Weight

242.5 g/mol

IUPAC Name

1-prop-2-enylsulfanyldodecane

InChI

InChI=1S/C15H30S/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h4H,2-3,5-15H2,1H3

InChI Key

YLIZPMPZVAMTNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC=C

Origin of Product

United States

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